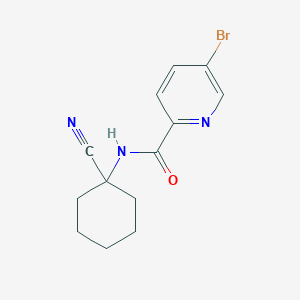
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a cyano group attached to a cyclohexyl ring, and a carboxamide group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide typically involves the following steps:
Cyclohexylation: The attachment of the cyano group to the cyclohexyl ring can be accomplished through a nucleophilic substitution reaction, where a suitable cyano precursor reacts with cyclohexyl halide.
Carboxamidation: The formation of the carboxamide group at the 2-position of the pyridine ring can be achieved through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, cyclohexylation, and carboxamidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in binding to target proteins or enzymes, modulating their activity. The carboxamide group may facilitate interactions with biological macromolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide: Similar structure with the carboxamide group at the 3-position.
5-bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide: Similar structure with the carboxamide group at the 4-position.
5-bromo-N-(1-cyanocyclohexyl)pyridine-5-carboxamide: Similar structure with the carboxamide group at the 5-position.
Uniqueness
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
生物活性
5-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13BrN2O, with a molecular weight of 281.15 g/mol. The compound features a bromine atom, a pyridine ring, and a carboxamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell growth and differentiation, particularly in cancer cells.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on human lung carcinoma cells. Results indicated significant cytotoxicity at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited higher antibacterial activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid, indicating its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has provided insights into the structural features necessary for biological activity:
- Bromine Substitution : The presence of the bromine atom is crucial for enhancing the binding affinity to target proteins.
- Cyanocyclohexyl Group : This moiety appears to contribute significantly to the compound's overall efficacy and selectivity towards specific biological targets.
属性
IUPAC Name |
5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-4-5-11(16-8-10)12(18)17-13(9-15)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSUWXHNISFJEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













